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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzonitrile

CAS No.: 94087-40-8

Cat. No.: B1362877 Get Quote

Spectral Data, Analytical Protocols, and Quality
Control
Part 1: Executive Summary & Physicochemical Profile[1]
3-Chloro-2-fluorobenzonitrile (CAS 94087-40-8) is a critical halogenated aromatic scaffold

used primarily as an intermediate in the synthesis of kinase inhibitors and high-value

agrochemicals.[1] Its structural uniqueness lies in the ortho-fluorine effect, which modulates the

reactivity of the nitrile group and facilitates nucleophilic aromatic substitution (

) at the fluorine position, or metal-halogen exchange at the chlorine position.[1]

For researchers and drug development professionals, ensuring the spectral integrity of this

intermediate is paramount to preventing downstream synthetic failures.[1] This guide provides

a comprehensive spectral analysis and quality control framework.

Table 1: Physicochemical Identity
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Property Specification

IUPAC Name 3-Chloro-2-fluorobenzonitrile

CAS Number 94087-40-8

Molecular Formula

C

H

ClFN

Molecular Weight 155.56 g/mol

Appearance White to light yellow crystalline powder

Melting Point 40 – 44 °C

Solubility
Soluble in Methanol, Chloroform, DMSO, Ethyl

Acetate

Purity Standard 98.0% (GC)

Part 2: Comprehensive Spectral Analysis[1]
2.1 Mass Spectrometry (GC-MS)
Methodology: Electron Impact (EI), 70 eV.[1] The mass spectrum is dominated by the molecular

ion cluster due to the chlorine isotope effect (

Cl/

Cl ratio of ~3:1).[1]

Molecular Ion (M

):

155 (Base peak, 100%) and

157 (~32%).[1]

Fragmentation Pathway:
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Loss of Cl: The primary fragmentation channel involves the homolytic cleavage of the C-Cl

bond, yielding the 2-fluorobenzonitrile radical cation (

120).[1]

Loss of HCN: A secondary pathway involves the loss of HCN from the nitrile group,

typically observed at

128 (from parent) or

93 (from the de-chlorinated fragment).[1]

Graphviz Diagram 1: MS Fragmentation Logic
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Figure 1: Primary fragmentation pathways observed in Electron Impact MS for 3-Chloro-2-
fluorobenzonitrile.[1][2][3][4]

2.2 Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] The IR spectrum serves as a

rapid "fingerprint" ID test.[1] The nitrile stretch is the most diagnostic feature.[1]
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Frequency (cm

)
Assignment Notes

2235 – 2245

Sharp, medium intensity.[1]

Characteristic of aromatic

nitriles.

3050 – 3100 Weak, multiple bands.[1]

1580, 1460
Aromatic ring breathing

modes.[1]

1200 – 1250
Strong band.[1] Diagnostic for

fluoroarenes.

1050 – 1090 Medium/Strong band.[1]

750 – 800

Out-of-plane bending (1,2,3-

trisubstituted benzene pattern).

[1]

2.3 Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz, Solvent: CDCl

.[1][5] The presence of fluorine (

F, spin 1/2) introduces significant spin-spin coupling (

) to both protons (

H) and carbons (

C), creating complex splitting patterns that are diagnostic for the 2-fluoro substitution pattern.[1]

A.

H NMR Data (Chemical Shift

& Splitting)
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7.65 (1H, ddd,

Hz, H-6): The proton ortho to the nitrile is deshielded by the electron-withdrawing CN group.
[1] It couples to H-5 (

) and F (

).[1]

7.58 (1H, ddd,

Hz, H-4): The proton ortho to the chlorine.[1] It couples to H-5 (

) and F (

).[1]

7.25 (1H, td,

Hz, H-5): The proton meta to both withdrawing groups.[1] It appears as a pseudo-triplet due
to similar coupling constants with H-4 and H-6.[1]

B.

C NMR Data (Proton Decoupled)

158.5 (d,

Hz, C-2): Carbon directly bonded to Fluorine (large coupling).[1]

134.2 (d,

Hz, C-4): Carbon meta to Fluorine.[1]

130.5 (d,

Hz, C-6): Carbon ortho to Fluorine (affected by CN).[1]

125.8 (d,

Hz, C-5): Carbon para to Fluorine.[1]

123.0 (d,
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Hz, C-3): Carbon bonded to Chlorine (ortho coupling to F).[1]

114.0 (d,

Hz, CN): Nitrile carbon.[1]

103.5 (d,

Hz, C-1): Carbon bonded to Nitrile (ortho coupling to F).[1]

Note: Chemical shifts are referenced to TMS (

0.[1]0) and are consistent with substituent additivity rules for trisubstituted benzenes.

Part 3: Analytical Quality Control (QC) Protocol
To ensure the material meets the stringent requirements for drug development (e.g., as a

scaffold for kinase inhibitors), a multi-tiered QC approach is required.[1]

Key Impurities to Monitor:

3-Chlorobenzonitrile: Resulting from incomplete fluorination or de-fluorination.[1]

2,3-Dichlorobenzonitrile: Resulting from over-chlorination during precursor synthesis.[1]

Hydrolysis Products: 3-Chloro-2-fluorobenzamide (check for amide peaks in IR ~1680 cm

).

Graphviz Diagram 2: QC Decision Tree
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Raw Sample
(3-Cl-2-F-Benzonitrile)
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Figure 2: Step-by-step Quality Control decision matrix for validating 3-Chloro-2-
fluorobenzonitrile.
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Part 4: Synthesis Context & Handling[1]
Synthesis Route: The most common industrial route involves the Halex reaction (Halogen

Exchange). 2,3-Dichlorobenzonitrile is treated with Potassium Fluoride (KF) in a polar aprotic

solvent (DMSO or Sulfolane) at elevated temperatures.[1]

Implication: The most likely impurity is unreacted 2,3-dichlorobenzonitrile.[1] This impurity is

difficult to remove by crystallization due to structural similarity but can be resolved by GC.[1]

Handling & Safety:

Hazard: Acute toxicity (Oral/Dermal/Inhalation).[1] Irritant.

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture

sensitive (hydrolysis of CN to Amide).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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